molecular formula C9H6O4S2 B2920548 5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid CAS No. 2225136-06-9

5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid

Cat. No. B2920548
CAS RN: 2225136-06-9
M. Wt: 242.26
InChI Key: RCQRSHFDYJKLQY-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid is a chemical compound that is part of the thiophene family . Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .

Scientific Research Applications

Organic Synthesis

5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid: can serve as a precursor or building block in organic synthesis. Similar thiophene derivatives are known to be used in various coupling reactions and olefinations, which are fundamental processes in creating complex organic molecules for pharmaceuticals, agrochemicals, and materials science .

Coordination Chemistry

This compound may act as a ligand for the formation of coordination complexes with metals. Thiophene-based linkers like this have been utilized in preparing magnesium coordination networks, which have potential applications in catalysis and materials science .

Optoelectronic Materials

Thiophene derivatives are key components in the synthesis of optoelectronic materials due to their conjugated systems. They can be used to create materials like 2,5-bis-benzoxazoyl-thiophene (EBF) , which have applications in OLEDs and other light-emitting devices .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the synthesis of new thiophene derivatives and their potential applications in various fields.

properties

IUPAC Name

5-methoxycarbonylthieno[2,3-b]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4S2/c1-13-8(12)6-3-4-2-5(7(10)11)14-9(4)15-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQRSHFDYJKLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)SC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid

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